![molecular formula C19H26N4O3S B6130351 1-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-L-prolinamide](/img/structure/B6130351.png)
1-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-L-prolinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-L-prolinamide, also known as MS-10, is a novel compound that has gained attention for its potential applications in scientific research. This compound is a proline-based analogue of the endogenous peptide enkephalin, which is involved in pain regulation and mood modulation. MS-10 has been shown to have high affinity and selectivity for the delta opioid receptor, making it a promising tool for studying the role of this receptor in various physiological processes.
作用机制
1-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-L-prolinamide acts as a selective agonist for the delta opioid receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Upon binding to the delta opioid receptor, 1-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-L-prolinamide activates downstream signaling pathways that lead to the inhibition of neuronal excitability and the modulation of neurotransmitter release. This results in the analgesic and mood-regulating effects of 1-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-L-prolinamide.
Biochemical and Physiological Effects:
1-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-L-prolinamide has been shown to have various biochemical and physiological effects, such as analgesia, mood modulation, and addiction attenuation. 1-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-L-prolinamide has also been shown to have anti-inflammatory effects and to regulate immune function. These effects are mediated by the activation of the delta opioid receptor and the downstream signaling pathways that are involved in pain regulation, mood modulation, and immune function.
实验室实验的优点和局限性
One advantage of using 1-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-L-prolinamide in lab experiments is its high affinity and selectivity for the delta opioid receptor, which allows for specific targeting of this receptor. 1-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-L-prolinamide is also relatively stable and easy to synthesize, which makes it a cost-effective tool for scientific research. However, one limitation of using 1-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-L-prolinamide is its potential for off-target effects and interactions with other receptors and signaling pathways. Therefore, it is important to carefully design experiments and controls to minimize these potential confounding factors.
未来方向
There are several future directions for the use of 1-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-L-prolinamide in scientific research. One direction is to investigate the role of the delta opioid receptor in other physiological processes, such as learning and memory, appetite regulation, and cardiovascular function. Another direction is to develop more selective and potent delta opioid receptor agonists that can be used for clinical applications, such as pain management and addiction treatment. Additionally, the potential interactions and cross-talk between the delta opioid receptor and other receptors and signaling pathways should be further explored to better understand the complex mechanisms of pain regulation and mood modulation.
合成方法
The synthesis of 1-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-L-prolinamide involves a multi-step process that starts with the protection of the carboxyl group of L-proline. This is followed by the coupling of the protected proline with the imidazole derivative, which is then deprotected to give the intermediate product. The final step involves the coupling of the intermediate product with the phenylpropyl bromide derivative to yield 1-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-L-prolinamide. The purity and yield of 1-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-L-prolinamide can be optimized by using various purification techniques, such as column chromatography and recrystallization.
科学研究应用
1-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-L-prolinamide has been used in various scientific research studies to investigate the role of the delta opioid receptor in pain regulation, mood modulation, and addiction. One study showed that 1-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-L-prolinamide has potent antinociceptive effects in animal models of acute and chronic pain, suggesting that the delta opioid receptor may be a potential target for pain management. Another study demonstrated that 1-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-L-prolinamide can attenuate the rewarding effects of cocaine in animal models, indicating that the delta opioid receptor may be involved in drug addiction. 1-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-L-prolinamide has also been used to investigate the role of the delta opioid receptor in stress-induced analgesia, depression, and anxiety.
属性
IUPAC Name |
(2S)-1-[[2-methylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3S/c1-27(25,26)19-21-13-16(14-22-11-6-10-17(22)18(20)24)23(19)12-5-9-15-7-3-2-4-8-15/h2-4,7-8,13,17H,5-6,9-12,14H2,1H3,(H2,20,24)/t17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZJUVLCOQUDWHT-KRWDZBQOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(N1CCCC2=CC=CC=C2)CN3CCCC3C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=NC=C(N1CCCC2=CC=CC=C2)CN3CCC[C@H]3C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-fluorophenoxy)methyl]-N-[1-(3-methoxyphenyl)ethyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6130271.png)
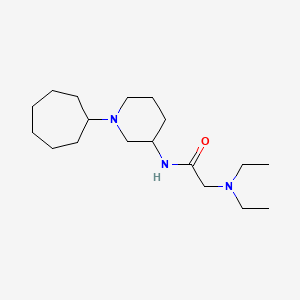
![4-[(1-oxido-3-pyridinyl)carbonyl]-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B6130285.png)
![N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-4-nitrobenzamide](/img/structure/B6130292.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-chlorobenzamide](/img/structure/B6130297.png)
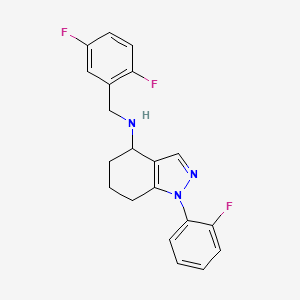
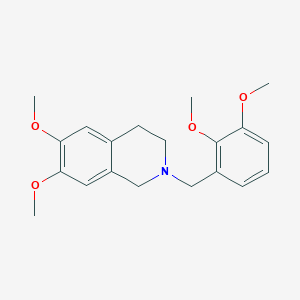
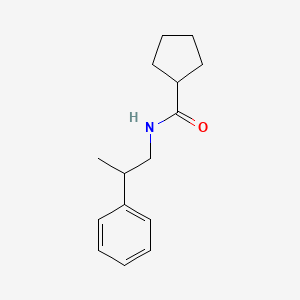
![1-[4-(2,6-dimethoxyphenoxy)but-2-yn-1-yl]piperidine hydrochloride](/img/structure/B6130327.png)
![4-{3-[1-(2-chloro-4-fluorobenzyl)-3-piperidinyl]propanoyl}morpholine](/img/structure/B6130329.png)
![N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}isonicotinamide](/img/structure/B6130334.png)
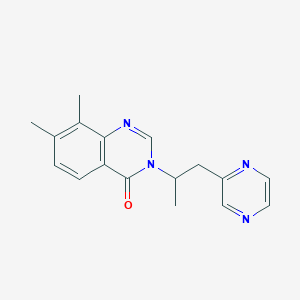
![1-methyl-4-{[5-(5-phenyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-3-yl]methyl}piperidine](/img/structure/B6130352.png)
![N'-[3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethyl-1,2-ethanediamine](/img/structure/B6130356.png)